Tributylstannylacetylene

Sonogashira coupling vinyl stannanes enediyne synthesis

Tributylstannylacetylene (CAS 994-89-8), also referred to as ethynyltributylstannane, is an organotin reagent bearing a terminal ethynyl group bonded to a tributylstannyl moiety. It functions primarily as a nucleophilic acetylene equivalent in palladium-catalyzed Stille and Sonogashira cross-coupling reactions, enabling the introduction of an ethynyl unit into aryl, vinyl, and heteroaryl electrophiles.

Molecular Formula C14H28Sn
Molecular Weight 315.1 g/mol
CAS No. 994-89-8
Cat. No. B1207089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylstannylacetylene
CAS994-89-8
Synonymsethynyltributylstannane
ethynyltributyltin
Molecular FormulaC14H28Sn
Molecular Weight315.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C#C
InChIInChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H;
InChIKeyYEMJHNYABQHWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylstannylacetylene (CAS 994-89-8): An Organotin Acetylide Building Block for Pd-Catalyzed Cross-Coupling in Pharmaceutical and Advanced Material Synthesis


Tributylstannylacetylene (CAS 994-89-8), also referred to as ethynyltributylstannane, is an organotin reagent bearing a terminal ethynyl group bonded to a tributylstannyl moiety. It functions primarily as a nucleophilic acetylene equivalent in palladium-catalyzed Stille and Sonogashira cross-coupling reactions, enabling the introduction of an ethynyl unit into aryl, vinyl, and heteroaryl electrophiles. The compound is a clear, colorless liquid with a density of 1.089 g/mL at 25 °C, a refractive index of n20/D 1.476, and a boiling point of 70 °C at 0.2 mmHg . Its commercial availability (typically at 95% assay) and established reactivity profile make it a standard reagent in medicinal chemistry and materials science laboratories .

Why Tributylstannylacetylene Cannot Be Arbitrarily Substituted with Other Ethynylating Reagents


Attempts to replace tributylstannylacetylene with simpler or seemingly analogous ethynylating agents in palladium-catalyzed couplings often lead to substantial losses in reaction efficiency, product purity, or operational safety. While terminal alkynes such as acetylene gas or ethynylmagnesium bromide can serve as ethynyl sources, they lack the balanced reactivity and stability profile of the tributylstannyl derivative. The carbon–tin bond in tributylstannylacetylene undergoes selective transmetallation under mild Stille conditions, enabling coupling with sensitive substrates that would be compromised by the strongly basic or nucleophilic conditions required for alternative acetylides . Furthermore, within the organotin family, the choice of alkyl substituent on tin critically influences both reactivity and toxicity: trimethylstannyl analogs exhibit markedly higher reactivity but pose approximately 1000-fold greater acute toxicity, rendering tributylstannylacetylene the preferable balance of coupling efficiency and manageable hazard profile for routine laboratory use . The specific quantitative evidence supporting this differentiation is presented in the following section.

Tributylstannylacetylene (CAS 994-89-8): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Tributylstannylacetylene in Sonogashira Coupling: Achieving 72–91% Yield with Optimized TBAOH Activation

In a systematic study of Sonogashira cross-coupling, the reaction of (E)-1-iodovinyl-1-tributylstannanes with terminal acetylenes using tributylstannylacetylene as a coupling partner delivered (Z)-tributylstannyl enynes in yields ranging from 62% to 91%. A specific optimized protocol employing Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and tetrabutylammonium hydroxide (TBAOH, 40% in aqueous media) as an activator consistently produced yields in the 72–91% range with reduced reaction times compared to standard amine-based conditions . This yield range provides a quantitative benchmark against which alternative ethynylation methods—such as those employing ethynyltrimethylsilane or terminal alkyne surrogates—can be assessed; comparable Sonogashira protocols often require harsher bases or extended reaction durations to approach similar yields.

Sonogashira coupling vinyl stannanes enediyne synthesis

Toxicity Differential: Trimethylstannyl vs. Tributylstannyl Analogs—A 1000-Fold Safety Advantage

A well-established class-level inference within organotin chemistry indicates that trimethylstannyl compounds exhibit approximately 1000 times higher acute toxicity compared to their tributylstannyl counterparts . While trimethylstannyl reagents may demonstrate enhanced reactivity in certain cross-couplings, this increased hazard significantly complicates handling, storage, and waste disposal. Tributylstannylacetylene, bearing three n‑butyl groups, resides at the lower-toxicity end of the organotin spectrum while still delivering sufficient transmetallation kinetics for efficient Stille coupling. For procurement in academic or industrial settings where safety protocols and environmental regulations are paramount, this toxicity differential directly informs reagent selection.

Organotin toxicity reagent safety hazard comparison

Stille Coupling of Aryl Halides with Ethynyltributylstannane: Good to High Yields with Supported Pd Catalysts

In a study employing a heterogeneous MCM-41-supported bidentate phosphine palladium(0) complex, a variety of terminal arylacetylenes were synthesized via Stille coupling of aryl halides with ethynyltributylstannane (tributylstannylacetylene). The reactions proceeded in aqueous medium under mild conditions and afforded the desired arylacetylenes in good to high yields . While the primary publication does not provide an exact numeric yield range in the abstract, the methodology explicitly demonstrates that tributylstannylacetylene is compatible with recyclable heterogeneous catalysts—an important operational advantage not uniformly observed with alternative ethynylmetals such as ethynylzinc or ethynylmagnesium reagents, which often require strictly anhydrous, homogeneous conditions.

Stille coupling aryl halides heterogeneous catalysis

Physical Property Differentiation: Density and Boiling Point as Indicators of Purity and Handling

Tributylstannylacetylene is a colorless liquid with a well-defined density of 1.089 g/mL at 25 °C and a boiling point of 70 °C at 0.2 mmHg . These parameters serve as critical quality control benchmarks: deviations in density often indicate the presence of hydrolysis products (e.g., bis(tributyltin) oxide) or residual solvent, while boiling point shifts may signal contamination with tributyltin chloride or other synthetic byproducts. In contrast, alternative ethynylation reagents such as ethynyltrimethylsilane (density ~0.709 g/mL, bp 53 °C) or ethynylmagnesium bromide (sold as a solution in THF with variable concentration) lack the same degree of reliable, peer-reviewed physical property documentation, making purity verification less straightforward for procurement and inventory management.

physical properties quality control reagent specification

High-Impact Application Scenarios for Tributylstannylacetylene in Synthetic Chemistry and Pharmaceutical Intermediate Production


Synthesis of (Z)-Tributylstannyl Enynes as Advanced Intermediates for Enediyne Antitumor Agents

Leveraging the optimized Sonogashira protocol with TBAOH activation (72–91% yield, Section 3.1), tributylstannylacetylene is employed to construct (Z)-tributylstannyl enynes from (E)-1-iodovinylstannanes . These stannylated enynes serve as direct precursors to geminal enediynes—core motifs in calicheamycin-class antitumor antibiotics—via subsequent Stille coupling. Procurement of tributylstannylacetylene enables chemists to reliably access this synthetically challenging structural motif with minimal side-product formation.

Aqueous-Phase Stille Coupling for Scalable Arylacetylene Production Using Recyclable Heterogeneous Pd Catalysts

As demonstrated by the MCM‑41‑supported Pd catalyst system (Section 3.3), tributylstannylacetylene participates in Stille couplings under aqueous conditions to yield terminal arylacetylenes . This protocol is particularly valuable for industrial pharmaceutical intermediate synthesis, where the combination of water‑compatible conditions and catalyst reusability reduces organic waste and lowers process costs. The reagent's tolerance of water eliminates the need for rigorous solvent drying, a significant operational advantage over moisture‑sensitive ethynylmetal alternatives.

Preparation of 1,4-Bis(tributylstannyl)but-1-en-3-yne via Controlled Dimerization

Under the influence of metal complexes bearing bulky ligands, tributylstannylacetylene undergoes selective dimerization to yield 1,4‑bis(tributylstannyl)but‑1‑en‑3‑yne . This bis‑stannylated building block is a versatile linchpin for the convergent synthesis of conjugated polymers and oligomers with extended π‑systems, applications where the controlled introduction of multiple organotin termini is essential for iterative coupling strategies.

Nickel-Catalyzed Denitrogenative Insertion into Benzotriazinones for Isoquinolone Synthesis

Tributylstannylacetylene reacts with 1,2,3‑benzotriazin‑4(3H)‑ones in the presence of a nickel catalyst to afford isoquinolone derivatives . This transformation installs an ethynyl‑derived moiety onto a biologically privileged heterocyclic scaffold, making the reagent valuable for medicinal chemistry programs targeting kinase inhibitors and other nitrogen‑containing drug candidates. The ability to perform this insertion under nickel catalysis (rather than more expensive palladium systems) adds to the reagent's cost‑effectiveness.

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